Vosaroxin is a first-in-class anticancer quinolone derivative that targets topoisomerase II and induces site-selective double-strand breaks in DNA, leading to tumor cell apoptosis. [ [] ] Vosaroxin is classified as an anticancer quinolone derivative (AQD) that intercalates DNA and inhibits topoisomerase II. [ [] ] Its unique chemical structure and mechanism of action have made it a subject of significant interest in scientific research, particularly in the field of cancer biology.
Vosaroxin, originally named voreloxin, is a quinolone-derived compound with a specific molecular structure that allows it to intercalate into DNA. [ [] ] A study comparing the iron(III)-binding properties of vosaroxin and doxorubicin highlighted the formation of stable tris(vosaroxacino)-iron(III) and tris(vosaroxino)gallium(III) complexes, which were isolated and characterized. [ [] ] This complexation with metal ions could potentially influence its biological activity and warrants further investigation.
Vosaroxin primarily exerts its anticancer effects by intercalating into DNA and inhibiting topoisomerase II activity. [ [] , [] ] This dual mechanism leads to site-selective double-strand breaks in DNA, disrupting DNA replication and ultimately triggering apoptosis in tumor cells. [ [] ] Studies have also shown that vosaroxin can induce G2 arrest and apoptosis in tumor cells. [ [] ] Importantly, vosaroxin's activity is independent of p53 status, which makes it a potential therapeutic option for cancers with p53 mutations, a common feature of resistance to conventional chemotherapy. [ [] , [] ]
Vosaroxin exhibits unique physical and chemical properties that contribute to its anticancer activity. Its quinolone-based scaffold distinguishes it from anthracyclines and anthracenediones, while allowing for DNA intercalation. [ [] ] Vosaroxin is minimally metabolized and evades P-glycoprotein receptor-mediated efflux, making it less susceptible to drug resistance mechanisms. [ [] , [] ] Furthermore, vosaroxin has been shown to have limited distribution to normal tissues, potentially minimizing off-target effects. [ [] ]
Vosaroxin has shown promising activity in preclinical and clinical studies against various types of cancer, particularly acute myeloid leukemia (AML). [ [] , [] , [] , [] , [] , [] , [] , [] ] Preclinical studies have demonstrated vosaroxin's efficacy in glioblastoma models, both as a single agent and in combination with radiotherapy, where it exhibited superior activity compared to temozolomide/radiotherapy. [ [] ] In vitro studies have also shown that vosaroxin induces a distinct pattern of DNA damage and repair compared to doxorubicin, with less overall DNA fragmentation, highlighting its potential for improved therapeutic index. [ [] ] Clinical trials have investigated vosaroxin in both untreated and relapsed/refractory AML, particularly in older patients ineligible for intensive chemotherapy. [ [] , [] , [] , [] ] The phase III VALOR trial demonstrated improved CR rates and survival benefits in patients aged 60 and older with R/R AML when vosaroxin was combined with cytarabine. [ [] , [] , [] ]
CAS No.: 3025-88-5
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6